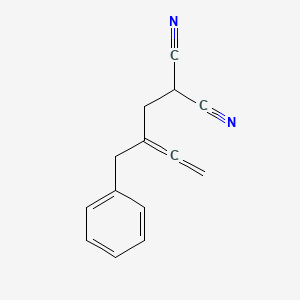
(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile is an organic compound characterized by its unique structure, which includes a benzyl group attached to a butadiene moiety and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylbuta-2,3-dien-1-yl)propanedinitrile typically involves multi-step reactions starting from readily available materials. One common method involves the reaction of functionalized vinyl phosphates with organometallic reagents to form trisubstituted butadienes . The reaction conditions often require the use of aryllithium reagents or Grignard reagents under controlled temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Benzylbuta-2,3-dien-1-yl)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile: A simpler compound with similar nitrile groups but lacking the benzyl and butadiene moieties.
Buta-2,3-dien-1-ol: Another related compound with a butadiene structure but different functional groups.
Uniqueness
(2-Benzylbuta-2,3-dien-1-yl)propanedinitrile is unique due to its combination of a benzyl group, a butadiene moiety, and a propanedinitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
654640-07-0 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
InChI |
InChI=1S/C14H12N2/c1-2-12(9-14(10-15)11-16)8-13-6-4-3-5-7-13/h3-7,14H,1,8-9H2 |
InChI Key |
KKTOHYLGRNRUAD-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C(CC1=CC=CC=C1)CC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


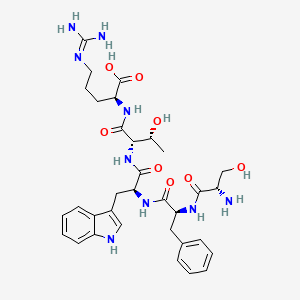
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)

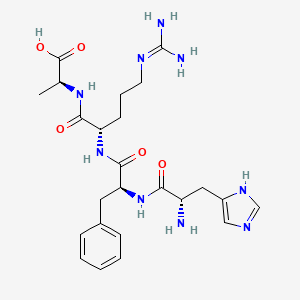
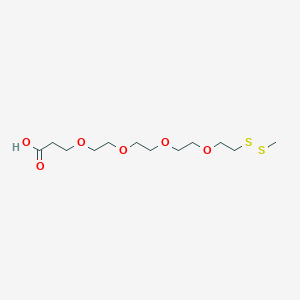
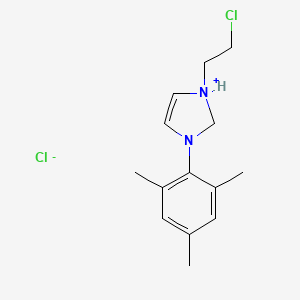
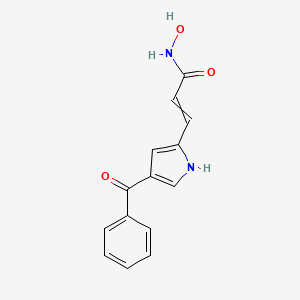
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
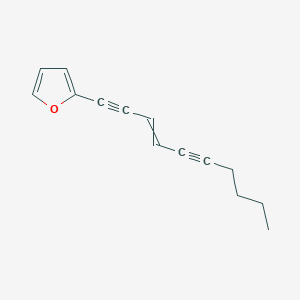
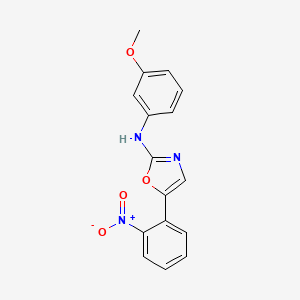
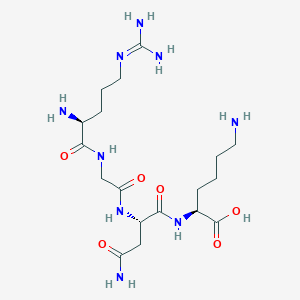
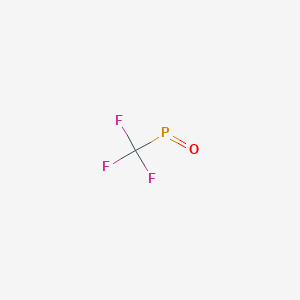
![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
